molecular formula C25H23N B14427529 4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline CAS No. 84271-48-7

4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline

Cat. No.: B14427529
CAS No.: 84271-48-7
M. Wt: 337.5 g/mol
InChI Key: FAWLYDUJKTYFQA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The reaction conditions often include the use of palladium catalysts, base, and solvents such as toluene or dimethylformamide (DMF) . Industrial production methods may involve scaling up these reactions while maintaining the reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties, such as fluorescence and absorption, are influenced by its molecular structure. The presence of the anthracene moiety allows it to absorb light and emit fluorescence, making it useful in various applications .

Comparison with Similar Compounds

Similar compounds to 4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline include 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene and 4-(10-phenylanthracene-9-yl)benzonitrile . These compounds share similar photophysical properties but differ in their specific substituents, which can influence their stability, fluorescence quantum yield, and other properties. The uniqueness of this compound lies in its specific substitution pattern, which can offer distinct advantages in certain applications.

Properties

CAS No.

84271-48-7

Molecular Formula

C25H23N

Molecular Weight

337.5 g/mol

IUPAC Name

4-(2-anthracen-9-ylethenyl)-N,N,3-trimethylaniline

InChI

InChI=1S/C25H23N/c1-18-16-22(26(2)3)14-12-19(18)13-15-25-23-10-6-4-8-20(23)17-21-9-5-7-11-24(21)25/h4-17H,1-3H3

InChI Key

FAWLYDUJKTYFQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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